![molecular formula C17H26N2O B13956904 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a spirocyclic ketone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
化学反应分析
Types of Reactions
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the benzyl group.
Substitution: Various substituents can be introduced at different positions on the spirocyclic ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-substituted carboxylic acids, while substitution reactions can introduce various functional groups to the spirocyclic ring .
科学研究应用
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
作用机制
The mechanism of action of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor for enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and exerting its effects .
相似化合物的比较
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Similar structure but lacks the ethanol group.
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: Contains a ketone group instead of an ethanol group.
Uniqueness
2-(8-Benzyl-2,8-diazaspiro[4The combination of these functional groups with the spirocyclic structure makes it a versatile compound for various research and industrial applications .
属性
分子式 |
C17H26N2O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
2-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-12-19-11-8-17(15-19)6-9-18(10-7-17)14-16-4-2-1-3-5-16/h1-5,20H,6-15H2 |
InChI 键 |
NMQQQDHTEBWZTB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CCN(C2)CCO)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


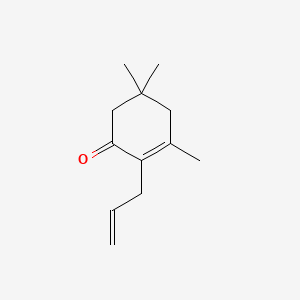
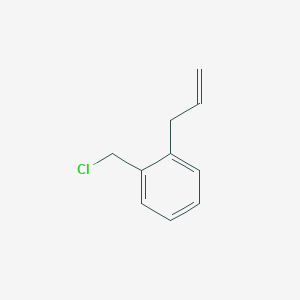
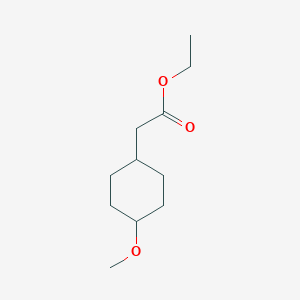
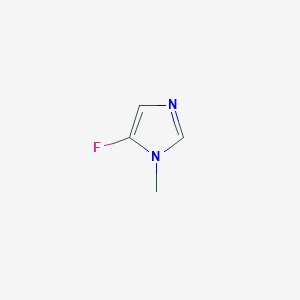

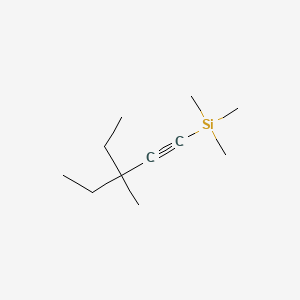


![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
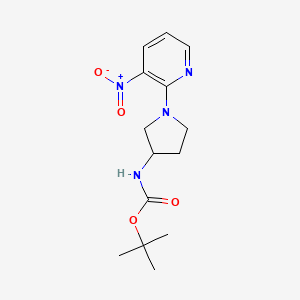
![carbamic acid;N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B13956887.png)

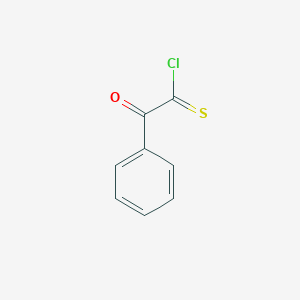
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
